

Application Notes and Protocols for Metabolite Identification Using (N)-Methyl Omeprazole-d3

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Compound of Interest

Compound Name: (N)-Methyl omeprazole-d3

Cat. No.: B12426411

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Introduction

Metabolite identification is a critical step in drug development, providing insights into the pharmacological and toxicological profile of a new chemical entity. The use of stable isotope-labeled compounds, such as **(N)-Methyl omeprazole-d3**, in conjunction with high-resolution mass spectrometry, is a powerful strategy for unequivocally identifying drug metabolites in complex biological matrices. The deuterium-labeled **(N)-Methyl omeprazole-d3** serves as a valuable tool, as its metabolites will exhibit a characteristic mass shift of +3 Da compared to the corresponding unlabeled omeprazole metabolites, facilitating their detection and structural elucidation.^{[1][2]}

Omeprazole, a proton pump inhibitor, undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzymes CYP2C19 and CYP3A4.^{[3][4]} The major metabolic pathways include hydroxylation, sulfoxidation, and demethylation.^{[4][5][6]} This document provides detailed protocols for in vitro and in vivo studies using **(N)-Methyl omeprazole-d3** for the comprehensive identification of its metabolites.

Key Applications

- **Metabolite Profiling:** Confidently identify metabolites in various biological matrices such as plasma, urine, feces, and liver microsomes.

- Reaction Phenotyping: Elucidate the specific enzymes responsible for the metabolism of omeprazole.
- Pharmacokinetic Studies: Differentiate drug-related material from endogenous interference in pharmacokinetic analyses.[\[1\]](#)[\[2\]](#)

Experimental Protocols

In Vitro Metabolism using Human Liver Microsomes

This protocol outlines the procedure for incubating **(N)-Methyl omeprazole-d3** with human liver microsomes (HLMs) to generate metabolites in vitro.

Materials:

- **(N)-Methyl omeprazole-d3**
- Omeprazole (for comparison)
- Pooled Human Liver Microsomes (HLMs)
- NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
- Phosphate buffer (100 mM, pH 7.4)
- Acetonitrile (ACN)
- Methanol (MeOH)
- Water, LC-MS grade
- Formic acid

Procedure:

- Preparation of Stock Solutions:
 - Prepare 10 mM stock solutions of **(N)-Methyl omeprazole-d3** and omeprazole in DMSO.

- Further dilute the stock solutions with 50% MeOH/water to achieve a working concentration of 1 mM.
- Incubation:
 - In a microcentrifuge tube, combine the following on ice:
 - Phosphate buffer (pH 7.4)
 - HLMS (final concentration of 0.5 mg/mL)
 - **(N)-Methyl omeprazole-d3** or omeprazole (final concentration of 10 μ M)
 - Pre-incubate the mixture at 37°C for 5 minutes.
 - Initiate the metabolic reaction by adding the NADPH regenerating system.
 - Incubate at 37°C for 60 minutes with gentle shaking.
 - Prepare a negative control by omitting the NADPH regenerating system.
- Termination of Reaction:
 - Stop the reaction by adding two volumes of ice-cold acetonitrile.
 - Vortex the mixture and centrifuge at 14,000 rpm for 10 minutes to precipitate the proteins.
- Sample Preparation for LC-MS Analysis:
 - Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
 - Reconstitute the residue in 100 μ L of 50% MeOH/water with 0.1% formic acid.
 - Vortex and transfer to an LC-MS vial for analysis.

In Vivo Metabolite Identification in Mice

This protocol is adapted from a study that utilized the co-administration of omeprazole and D3-omeprazole for metabolite identification in mice.^{[1][2]}

Materials:

- **(N)-Methyl omeprazole-d3**
- Omeprazole
- Vehicle for administration (e.g., 0.5% carboxymethylcellulose)
- Male ICR mice
- Equipment for oral gavage or intravenous injection
- Blood collection supplies (e.g., heparinized tubes)
- Tissue homogenization equipment

Procedure:

- Animal Dosing:
 - Fast mice overnight prior to dosing.
 - Prepare a dosing solution containing a 1:1 mixture of omeprazole and **(N)-Methyl omeprazole-d3** in the selected vehicle.
 - Administer the solution to the mice via the desired route (e.g., oral gavage, intravenous injection).^{[1][2]}
- Sample Collection:
 - At predetermined time points, collect blood samples via cardiac puncture or tail vein bleeding into heparinized tubes.
 - Centrifuge the blood samples to obtain plasma.
 - Euthanize the animals and collect relevant tissues (e.g., liver, brain).^{[1][2]}

- Store all samples at -80°C until analysis.
- Sample Preparation:
 - Plasma: Precipitate proteins by adding three volumes of ice-cold acetonitrile to one volume of plasma. Vortex and centrifuge. Collect the supernatant.
 - Tissues: Homogenize the tissues in an appropriate buffer. Perform protein precipitation as described for plasma.
 - Evaporate the supernatant to dryness and reconstitute in a suitable solvent for LC-MS analysis.^[2]

LC-MS/MS Analysis

Instrumentation:

- A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument is recommended for accurate mass measurements.

LC Conditions (Example):

- Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Gradient: A suitable gradient to separate the parent compound and its metabolites (e.g., 5% to 95% B over 15 minutes).
- Flow Rate: 0.3 mL/min
- Injection Volume: 5 µL

MS Conditions (Example):

- Ionization Mode: Positive Electrospray Ionization (ESI+)

- Scan Mode: Full scan for parent ions and data-dependent MS/MS for fragmentation.
- Data Analysis: Look for ion pairs with a mass difference of 3 Da, corresponding to the unlabeled and deuterium-labeled metabolites.

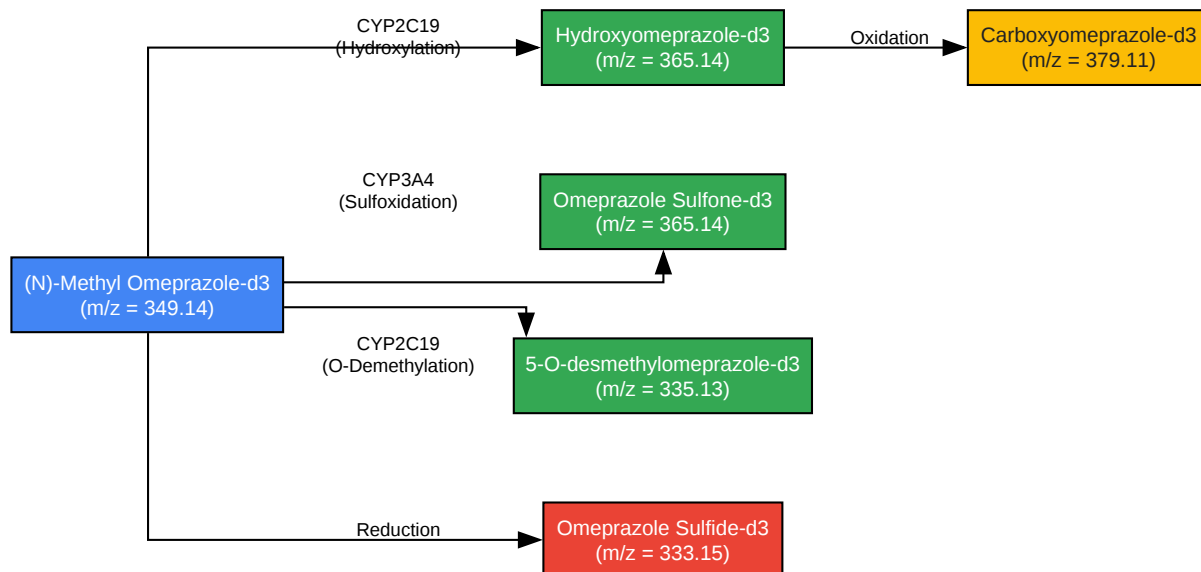
Data Presentation

The following table summarizes the major metabolites of omeprazole that can be identified using **(N)-Methyl omeprazole-d3**. The expected m/z values for both the unlabeled and labeled metabolites are provided.

Metabolite	Metabolic Transformation	Expected m/z (Omeprazole)	Expected m/z ((N)-Methyl omeprazole-d3)
Omeprazole	Parent Drug	346.1223	349.1411
Hydroxyomeprazole	Hydroxylation	362.1172	365.1360
Omeprazole Sulfone	Sulfoxidation	362.1172	365.1360
5-O-desmethylomeprazole	O-Demethylation	332.1067	335.1255
Carboxyomeprazole	Oxidation of Hydroxyomeprazole	376.0961	379.1149
Omeprazole Sulfide	Reduction	330.1274	333.1462

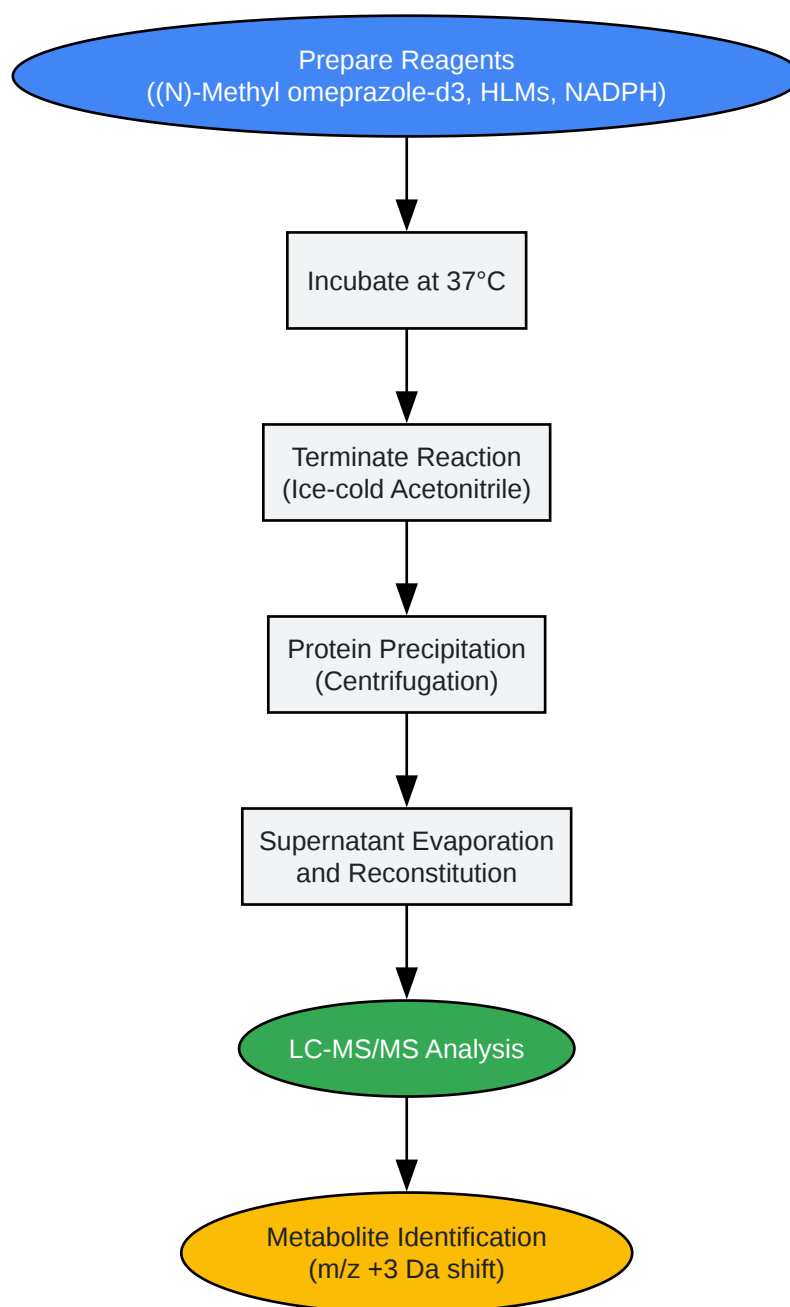
Note: The m/z values are for the protonated molecules [M+H]⁺ and are based on theoretical exact masses. Observed values may vary slightly depending on the instrument calibration.

Visualizations



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Caption: Metabolic pathway of **(N)-Methyl omeprazole-d3**.



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Caption: Workflow for in vitro metabolite identification.

Conclusion

The use of **(N)-Methyl omeprazole-d3** is a highly effective and efficient method for the identification of omeprazole metabolites. The distinct +3 Da mass shift provides a clear signature for drug-related compounds, simplifying data analysis and increasing confidence in

metabolite assignments. The protocols described herein provide a robust framework for conducting both in vitro and in vivo metabolite identification studies, which are essential for advancing the understanding of the disposition and potential drug-drug interactions of omeprazole.

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